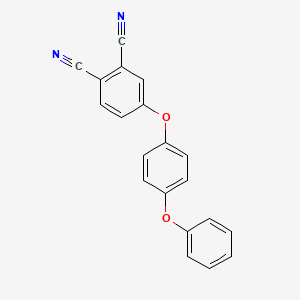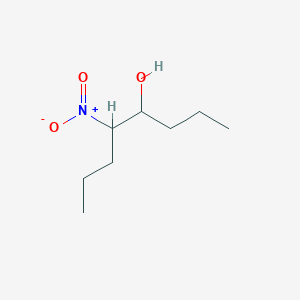
5-Nitrooctan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitrooctan-4-ol is an organic compound that belongs to the class of nitro alcohols It is characterized by the presence of a nitro group (-NO2) attached to the fifth carbon of an octane chain, with a hydroxyl group (-OH) on the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrooctan-4-ol can be achieved through several methods. One common approach involves the nitration of octan-4-ol. This process typically uses nitric acid (HNO3) as the nitrating agent in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
5-Nitrooctan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 5-Nitrooctan-4-one or 5-nitrooctanoic acid.
Reduction: 5-Amino-octan-4-ol.
Substitution: 5-Nitrooctan-4-chloride.
Scientific Research Applications
5-Nitrooctan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Nitrooctan-4-ol involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, making the compound potentially useful as an antimicrobial agent. The hydroxyl group also plays a role in its reactivity and solubility, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Nitrohexan-4-ol: Similar structure but with a shorter carbon chain.
5-Nitrodecane-4-ol: Similar structure but with a longer carbon chain.
4-Nitrooctan-3-ol: Nitro and hydroxyl groups on different positions.
Uniqueness
5-Nitrooctan-4-ol is unique due to its specific positioning of the nitro and hydroxyl groups, which influences its chemical reactivity and potential applications. The balance between hydrophobic and hydrophilic properties makes it versatile for various uses in research and industry.
Properties
CAS No. |
132272-46-9 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-nitrooctan-4-ol |
InChI |
InChI=1S/C8H17NO3/c1-3-5-7(9(11)12)8(10)6-4-2/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
SEICGYRRALKKBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CCC)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)
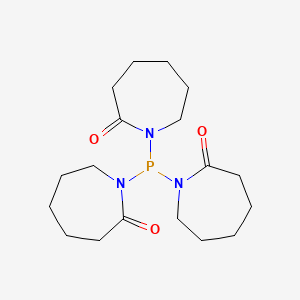
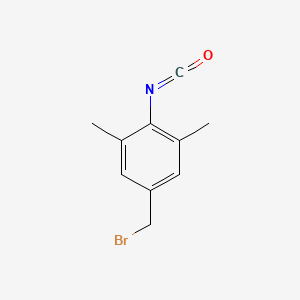
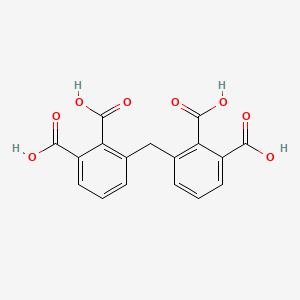



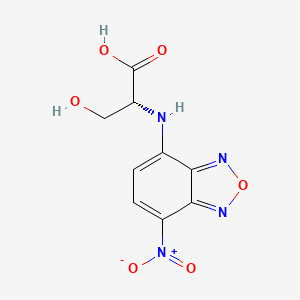
![Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]-](/img/structure/B14274031.png)

